molecular formula C22H25NO4 B1486032 4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid CAS No. 2197410-80-1

4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Cat. No.: B1486032
CAS No.: 2197410-80-1
M. Wt: 367.4 g/mol
InChI Key: IUXAQXHMVAZGGR-UHFFFAOYSA-N
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Description

4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a benzyl group attached to the isoquinoline ring, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. Its intricate structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the BOC protection of the amino group of the isoquinoline derivative, followed by benzyl group introduction and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced isoquinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: Its derivatives can be used as probes or inhibitors in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: Potential therapeutic applications in drug discovery, particularly in the development of new treatments for various diseases.

  • Industry: Utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which 4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Isoquinoline: A simpler analog without the benzyl and BOC groups.

  • Benzylisoquinoline: Similar structure but lacking the carboxylic acid group.

  • Tetrahydroisoquinoline derivatives: Variants with different substituents on the isoquinoline ring.

Uniqueness: 4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid stands out due to its combination of functional groups, which allows for diverse chemical transformations and applications. Its BOC-protected amino group provides stability and versatility in synthetic processes, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

4-benzyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)27-21(26)23-14-16-11-7-8-12-17(16)18(19(23)20(24)25)13-15-9-5-4-6-10-15/h4-12,18-19H,13-14H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXAQXHMVAZGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(C1C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
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4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

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